molecular formula C29H44N8O B12346554 N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No.: B12346554
M. Wt: 520.7 g/mol
InChI Key: ZWOBXWTYFPLVMX-UHFFFAOYSA-N
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Description

“N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide” is a complex organic compound that features a unique structure combining azepane, phenyl, and hexaazatetracyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide” involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the azepane ring through cyclization reactions.
  • Introduction of the phenyl group via Friedel-Crafts alkylation.
  • Construction of the hexaazatetracyclo core through a series of condensation and cyclization reactions.
  • Coupling of the azepane and hexaazatetracyclo intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or the hexaazatetracyclo core.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

“N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may have biological activity and could be studied for its potential as a drug candidate or a biochemical probe.

    Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: It may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of “N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors or enzymes: The compound may interact with specific receptors or enzymes, modulating their activity.

    Interference with cellular pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.

    Formation of reactive intermediates: The compound may generate reactive intermediates that can modify biomolecules or cellular structures.

Comparison with Similar Compounds

Similar compounds to “N-[3-(azepan-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide” include other azepane derivatives, phenyl-substituted compounds, and hexaazatetracyclo analogs. These compounds may share some structural features but differ in their specific functional groups or overall architecture. The uniqueness of the compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.

Properties

Molecular Formula

C29H44N8O

Molecular Weight

520.7 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

InChI

InChI=1S/C29H44N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-5,12-13,23-24,27-28,31,34H,1-2,6-11,14-21H2,(H,30,38)

InChI Key

ZWOBXWTYFPLVMX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6

Origin of Product

United States

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